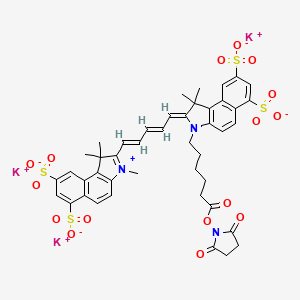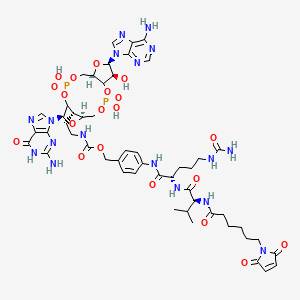
4-O-|A-D-Galactopyranosyl-D-mannose-13C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-O-β-D-Galactopyranosyl-D-mannose-13C is a compound that is labeled with the stable isotope carbon-13 (13C). This compound is a derivative of 4-O-β-D-Galactopyranosyl-D-mannose, which is a disaccharide composed of galactose and mannose. The 13C labeling is often used in scientific research to trace and quantify the compound in various biochemical and metabolic studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-β-D-Galactopyranosyl-D-mannose-13C typically involves the incorporation of 13C into the galactose or mannose units. This can be achieved through enzymatic or chemical methods. One common approach is the use of cellobiose 2-epimerase to convert lactose into epilactose, which can then be labeled with 13C . The reaction conditions often involve mild temperatures and neutral pH to maintain the integrity of the disaccharide structure.
Industrial Production Methods
Industrial production of 4-O-β-D-Galactopyranosyl-D-mannose-13C may involve large-scale fermentation processes using microorganisms that can incorporate 13C into their metabolic pathways. This method ensures a consistent and high yield of the labeled compound. The fermentation broth is then purified to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
4-O-β-D-Galactopyranosyl-D-mannose-13C can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldonic acids.
Reduction: Reduction reactions can convert the disaccharide into its corresponding alditols.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine water and nitric acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Various catalysts and solvents can be used depending on the desired substitution.
Major Products
Oxidation: Produces aldonic acids.
Reduction: Produces alditols.
Substitution: Produces various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
4-O-β-D-Galactopyranosyl-D-mannose-13C has several applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand carbohydrate metabolism.
Biology: Helps in studying the role of carbohydrates in cellular processes.
Medicine: Used in drug development to track the pharmacokinetics and pharmacodynamics of carbohydrate-based drugs.
Industry: Employed in the production of prebiotics and functional foods.
Wirkmechanismus
The mechanism of action of 4-O-β-D-Galactopyranosyl-D-mannose-13C involves its incorporation into metabolic pathways where it can be traced using 13C NMR spectroscopy. This allows researchers to study the metabolic fate of the compound and its interactions with various enzymes and cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lactulose (4-O-β-D-Galactopyranosyl-β-D-fructofuranose): A synthetic disaccharide used in food and pharmaceutical industries.
Epilactose (4-O-β-D-Galactopyranosyl-D-mannose): An epimer of lactose with prebiotic properties.
Uniqueness
4-O-β-D-Galactopyranosyl-D-mannose-13C is unique due to its 13C labeling, which allows for precise tracking and quantification in metabolic studies. This makes it a valuable tool in research applications where understanding the metabolic pathways and interactions of carbohydrates is crucial .
Eigenschaften
Molekularformel |
C12H22O11 |
|---|---|
Molekulargewicht |
343.29 g/mol |
IUPAC-Name |
(2S,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl]oxyhexanal |
InChI |
InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h1,4-12,14-21H,2-3H2/t4-,5-,6-,7-,8+,9+,10-,11-,12+/m1/s1/i12+1 |
InChI-Schlüssel |
DKXNBNKWCZZMJT-JHXUKNOMSA-N |
Isomerische SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([13C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@@H](C=O)O)O)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(1S)-1'-[6-(3-amino-2-chlorophenyl)sulfanyl-1,2,4-triazin-3-yl]spiro[1,3-dihydroindene-2,4'-piperidine]-1-amine](/img/structure/B12404142.png)




![4-(ethylamino)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12404202.png)


